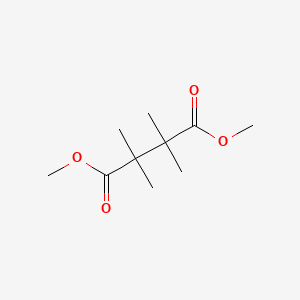
Monostearyl fumarate
Vue d'ensemble
Description
L’acide stéaryl-fumarique est un composé dérivé de l’estérification de l’acide stéarique et de l’acide fumarique. Il se présente sous la forme d’une poudre blanche ou presque blanche, inodore et insipide, soluble dans l’eau et l’alcool. Ce composé est largement utilisé dans diverses industries, notamment pharmaceutiques, alimentaires et cosmétiques, en raison de ses propriétés uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La préparation de l’acide stéaryl-fumarique implique l’estérification de l’acide stéarique avec l’acide fumarique. La réaction a généralement lieu en présence d’un catalyseur alcalin organique, tel que l’hydroxyde de sodium, qui contribue à abaisser la température de réaction et à augmenter le rendement du produit . La réaction peut être représentée comme suit :
Acide Stéarique+Acide FumariqueNaOHAcide Stéaryl-Fumarique+Eau
Méthodes de production industrielle
Dans les milieux industriels, la production de l’acide stéaryl-fumarique implique l’utilisation de matières premières de haute qualité et de mesures strictes de contrôle qualité pour garantir la pureté du produit final. Le processus comprend la réaction d’estérification, suivie d’une purification et d’un séchage pour obtenir la forme finale en poudre .
Analyse Des Réactions Chimiques
Types de réactions
L’acide stéaryl-fumarique subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’addition d’oxygène ou l’élimination d’hydrogène du composé.
Réduction : Cette réaction implique l’addition d’hydrogène ou l’élimination d’oxygène du composé.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel dans le composé par un autre.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d’hydrogène (H₂O₂).
Réduction : Les réducteurs courants comprennent l’hydrure de lithium et d’aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄).
Substitution : Les réactifs courants comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les ions hydroxyde).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation de l’acide stéaryl-fumarique peut produire du stéaryl-fumarate, tandis que la réduction peut produire du stéaryl-succinate .
Applications De Recherche Scientifique
L’acide stéaryl-fumarique a une large gamme d’applications en recherche scientifique, notamment :
Chimie : Utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques et son rôle dans le métabolisme cellulaire.
Mécanisme D'action
Le mécanisme d’action de l’acide stéaryl-fumarique implique son interaction avec diverses cibles moléculaires et voies. Par exemple, il peut exercer ses effets en modulant l’activité des enzymes impliquées dans le stress oxydatif et l’inflammation, telles que la malate déshydrogénase et la fumarate réductase . De plus, il peut influencer l’équilibre redox cellulaire et les voies de signalisation liées au stress oxydatif .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide maléique : L’isomère cis de l’acide fumarique, utilisé dans des applications similaires mais avec des propriétés chimiques différentes.
Acide succinique : Un acide dicarboxylique apparenté ayant des applications industrielles similaires.
Fumarate de diméthyle : Un ester de l’acide fumarique ayant des applications thérapeutiques dans la sclérose en plaques et le psoriasis.
Unicité
L’acide stéaryl-fumarique est unique en raison de sa structure d’ester spécifique, qui lui confère des propriétés physiques et chimiques distinctes. Sa longue chaîne stéarylique lui confère une hydrophobicité et une stabilité accrues, ce qui le rend adapté à diverses applications industrielles et pharmaceutiques .
Propriétés
IUPAC Name |
(E)-4-octadecoxy-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24/h18-19H,2-17,20H2,1H3,(H,23,24)/b19-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQJUHSHQGQVTM-VHEBQXMUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169764 | |
| Record name | Monostearyl fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1741-93-1 | |
| Record name | Monostearyl fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1741-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monostearyl fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001741931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monostearyl fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butenedioic acid (2E)-, monooctadecyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOSTEARYL FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X127TT7PK9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Tetrazole, 1-[(phenylmethoxy)methyl]-](/img/structure/B3048469.png)







![6-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate](/img/structure/B3048483.png)


![Propanedinitrile, [(4-aminophenyl)methylene]-](/img/structure/B3048489.png)
